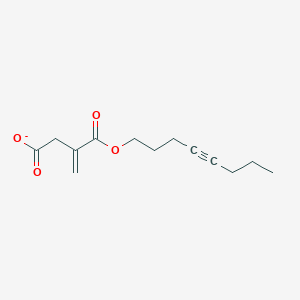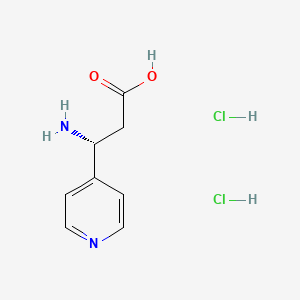![molecular formula C7H6N4O2 B13349389 1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid](/img/structure/B13349389.png)
1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridazine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with a suitable dicarbonyl compound under acidic conditions to form the pyrazolopyridazine core. The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent systems like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby altering their activity and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid can be compared with other similar compounds in the pyrazolopyridazine family:
1H-Pyrazolo[3,4-b]pyridine: Similar fused ring system but with different substitution patterns and biological activities.
1H-Pyrazolo[3,4-d]pyrimidine:
1H-Pyrazolo[4,3-c]pyridine: Differently fused pyrazole and pyridine rings with unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Eigenschaften
Molekularformel |
C7H6N4O2 |
|---|---|
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
1-methylpyrazolo[3,4-c]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c1-11-6-4(2-3-8-9-6)5(10-11)7(12)13/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
FHJHLIPXAKCHPA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CN=N2)C(=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol](/img/structure/B13349332.png)
![Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349335.png)





![Benzenesulfonylfluoride, 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349354.png)


![(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B13349384.png)
![4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13349392.png)
